

discovery and natural occurrence of 2,2-Dimethylchroman scaffold

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Compound of Interest

Compound Name: **2,2-Dimethylchroman**

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An In-depth Technical Guide to the Discovery and Natural Occurrence of the **2,2-Dimethylchroman** Scaffold

Introduction

The **2,2-dimethylchroman** scaffold is a privileged heterocyclic motif found in a diverse array of natural products. This structural unit, characterized by a dihydropyran ring fused to a benzene ring with a gem-dimethyl group at the C2 position, is a key pharmacophore in compounds exhibiting a wide spectrum of biological activities. These activities range from anti-juvenile hormone effects in insects to anticancer and antimicrobial properties, making the **2,2-dimethylchroman** core a subject of intense research in drug discovery and development.^[1] This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, isolation, and structural elucidation of this important scaffold, tailored for researchers, scientists, and drug development professionals.

Discovery of the 2,2-Dimethylchroman Scaffold: A Historical Perspective

The seminal discovery of the **2,2-dimethylchroman** scaffold in nature can be traced back to the pioneering work of Bowers and his colleagues in 1976.^[2] While investigating the flora of the genus *Ageratum*, they isolated two simple chromene derivatives from *Ageratum houstonianum* that exhibited potent anti-juvenile hormone activity in insects.^[2] These compounds, named precocene I (7-methoxy-2,2-dimethylchromene) and precocene II (6,7-

dimethoxy-2,2-dimethylchromene), were found to induce precocious metamorphosis in immature insects, leading to sterile adults.^[2] This discovery was a landmark in insect endocrinology, as it provided the first examples of plant-derived compounds that could disrupt the insect endocrine system by inhibiting the biosynthesis of juvenile hormone.^[2] The identification of these "precocenes" not only opened up new avenues for the development of novel and selective insecticides but also highlighted the **2,2-dimethylchroman** ring system as a significant and bioactive natural product scaffold.

Natural Occurrence of the 2,2-Dimethylchroman Scaffold

The **2,2-dimethylchroman** moiety is widespread in the plant kingdom, with a notable prevalence in the Asteraceae (sunflower) family. Species of the genus *Ageratum*, such as *Ageratum conyzoides* and *Ageratum houstonianum*, are particularly rich sources of precocenes and their derivatives.^{[3][4]} Beyond the *Ageratum* genus, **2,2-dimethylchroman** derivatives have been isolated from a variety of other plant species, as well as from some fungal and bacterial sources, underscoring the broad distribution of the biosynthetic machinery for this scaffold in nature.

Natural Product Class	Example Compound(s)	Natural Source(s)	Reference(s)
Chromenes	Precocene I, Precocene II	<i>Ageratum houstonianum</i> , <i>Ageratum conyzoides</i>	[2][4]
Ageratochromene	<i>Ageratum mexicanum</i> , <i>Ageratum conyzoides</i>	[5]	
Encecalin	<i>Encelia farinosa</i>		
Flavonoids			
Coumarins			
Alkaloids			

This table will be populated with more examples as further research is conducted.

Biosynthesis of the 2,2-Dimethylchroman Core

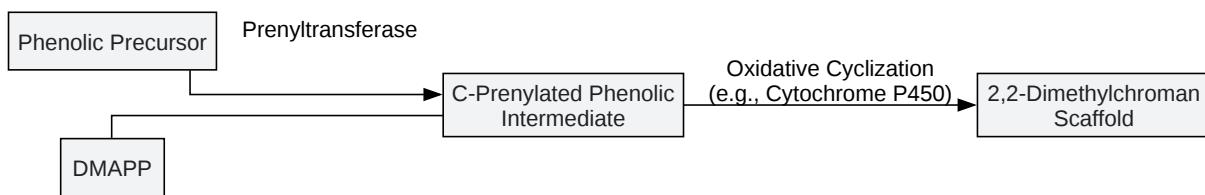
The biosynthesis of the **2,2-dimethylchroman** ring system is a fascinating example of nature's ability to construct complex molecular architectures from simple precursors. The pathway involves two key steps: the prenylation of a phenolic precursor and a subsequent intramolecular cyclization.

1. Prenylation of a Phenolic Precursor:

The biosynthesis is initiated by the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to an electron-rich position on a phenolic acceptor molecule. This crucial step is catalyzed by a class of enzymes known as prenyltransferases.^{[6][7]} These enzymes facilitate the electrophilic substitution of the aromatic ring with the isoprenoid unit, forming a C-prenylated phenolic intermediate. The regiospecificity of the prenyltransferase determines the position of the dimethylallyl group on the aromatic ring, which in turn influences the final structure of the chroman derivative.^[8]

2. Oxidative Cyclization:

Following prenylation, the terminal double bond of the dimethylallyl side chain undergoes an intramolecular cyclization with a neighboring hydroxyl group on the aromatic ring to form the dihydropyran ring of the chroman scaffold. This oxidative cyclization is often catalyzed by a cytochrome P450 monooxygenase or a similar cyclase enzyme. The precise mechanism of this ring closure can vary, but it generally involves the activation of the double bond, followed by a nucleophilic attack from the phenolic hydroxyl group.



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Caption: Biosynthetic pathway of the **2,2-dimethylchroman** scaffold.

Isolation and Purification of 2,2-Dimethylchroman Natural Products: A Practical Workflow

The isolation of **2,2-dimethylchroman** derivatives from natural sources typically involves a combination of extraction and chromatographic techniques. The following is a generalized, step-by-step protocol for the isolation of Precocene I from the leaves of *Ageratum conyzoides*.

1. Plant Material Collection and Preparation:

- Collect fresh, healthy leaves of *Ageratum conyzoides*.
- Air-dry the leaves in the shade for several days until they are brittle.
- Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

- Soxhlet Extraction: Place the powdered plant material (e.g., 100 g) in a cellulose thimble and extract with a non-polar solvent such as n-hexane or petroleum ether for 6-8 hours in a Soxhlet apparatus. This method is efficient for extracting lipophilic compounds like precocenes.
- Maceration: Alternatively, soak the powdered plant material in the chosen solvent at room temperature for 48-72 hours with occasional shaking.

3. Concentration:

- After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure at a temperature below 40 °C to obtain a crude extract.

4. Chromatographic Purification:

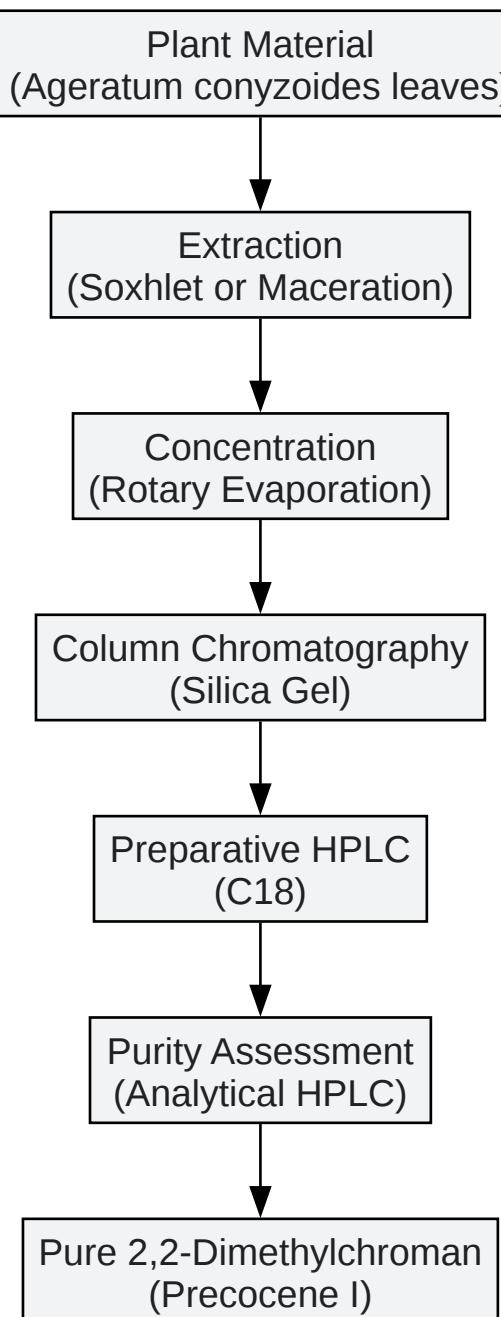
- Column Chromatography:
 - Prepare a silica gel (60-120 mesh) column using a non-polar solvent like n-hexane.

- Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
- Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing a more polar solvent like ethyl acetate (e.g., n-hexane:ethyl acetate gradients of 98:2, 95:5, 90:10, etc.).
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 9:1) and visualizing under UV light (254 nm).
- Combine the fractions containing the compound of interest (Precocene I typically has an R_f value of around 0.5-0.6 in this system).

- Preparative High-Performance Liquid Chromatography (HPLC):
 - For final purification, subject the enriched fractions from column chromatography to preparative HPLC on a C18 column.
 - Use an isocratic or gradient mobile phase system, such as methanol:water or acetonitrile:water, to achieve baseline separation of the target compound.
 - Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm) and collect the peak corresponding to Precocene I.

5. Purity Assessment:

- Assess the purity of the isolated compound by analytical HPLC. A single, sharp peak indicates a high degree of purity.



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Caption: General workflow for the isolation of a **2,2-dimethylchroman**.

Structural Elucidation of the 2,2-Dimethylchroman Scaffold

The unambiguous determination of the structure of a **2,2-dimethylchroman** natural product relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

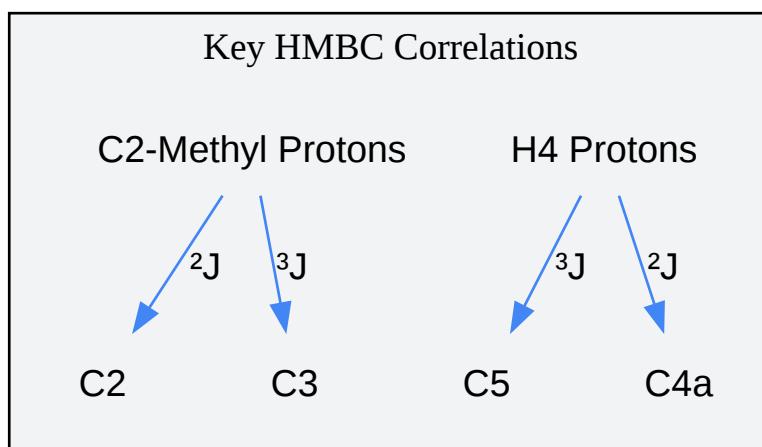
Mass Spectrometry (MS):

- Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS) is used to determine the molecular weight of the compound and to deduce its molecular formula through high-resolution mass spectrometry (HRMS).
- Tandem MS (MS/MS) experiments can provide valuable information about the fragmentation pattern of the molecule, which can help to identify key structural motifs, including the **2,2-dimethylchroman** core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments is typically employed.

- ^1H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. Key signals for a **2,2-dimethylchroman** scaffold include:
 - A singlet integrating to six protons in the upfield region (around δ 1.4 ppm) corresponding to the two equivalent methyl groups at C2.
 - Two triplets in the aliphatic region (around δ 1.8 and 2.8 ppm) corresponding to the two methylene groups at C3 and C4, respectively.
 - Signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the benzene ring.
- ^{13}C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule. Key signals for the **2,2-dimethylchroman** core include:
 - A quaternary carbon signal in the aliphatic region (around δ 75 ppm) for the C2 carbon.
 - Two methylene carbon signals (around δ 22 and 32 ppm) for C3 and C4.

- Signals in the aromatic region (δ 110-160 ppm) for the carbons of the benzene ring.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). It is used to establish the connectivity of protons within spin systems, for example, the coupling between the methylene protons at C3 and C4.
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It is invaluable for assigning the signals in the ^{13}C NMR spectrum based on the already assigned ^1H NMR spectrum.
 - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different spin systems and for establishing the overall carbon skeleton of the molecule. For example, HMBC correlations from the C2-methyl protons to the C2 and C3 carbons, and from the aromatic protons to the quaternary carbons of the benzene ring, are key for confirming the **2,2-dimethylchroman** scaffold.



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Caption: Key HMBC correlations for confirming the **2,2-dimethylchroman** scaffold.

Conclusion

The **2,2-dimethylchroman** scaffold represents a significant and versatile structural motif in the realm of natural products. Its discovery, rooted in the investigation of plant-insect interactions, has paved the way for the development of novel bioactive compounds. The widespread occurrence of this scaffold in nature, coupled with a growing understanding of its biosynthesis, provides a rich platform for the discovery of new therapeutic agents. The experimental workflows and analytical techniques detailed in this guide offer a robust framework for researchers to isolate, purify, and structurally characterize novel **2,2-dimethylchroman** derivatives, thereby contributing to the ongoing exploration of nature's chemical diversity for the benefit of human health and agriculture.

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